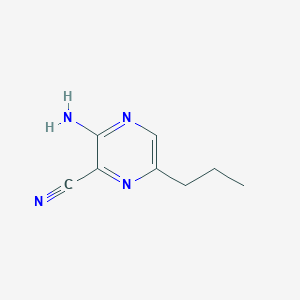

3-Amino-6-propylpyrazine-2-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N4 |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

3-amino-6-propylpyrazine-2-carbonitrile |

InChI |

InChI=1S/C8H10N4/c1-2-3-6-5-11-8(10)7(4-9)12-6/h5H,2-3H2,1H3,(H2,10,11) |

InChI Key |

YTNJCNPVWCTLQK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CN=C(C(=N1)C#N)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 6 Propylpyrazine 2 Carbonitrile and Analogues

Established Synthetic Pathways for Pyrazine (B50134) Derivatives

The construction of the pyrazine ring and the introduction of various substituents are well-documented processes in heterocyclic chemistry. These methods provide a framework for the synthesis of complex pyrazine derivatives.

Condensation Reactions for Pyrazine Ring Formation

A cornerstone of pyrazine synthesis is the condensation reaction between 1,2-dicarbonyl compounds and 1,2-diamines. This versatile method allows for the formation of the core pyrazine ring. The specific substituents on the final pyrazine molecule are determined by the nature of the starting dicarbonyl and diamine compounds. For instance, the reaction of an α-ketoaldehyde with an aminonitrile can lead to the formation of an aminopyrazinecarbonitrile scaffold.

Another significant approach involves the self-condensation of α-aminoketones. This method is particularly useful for the synthesis of symmetrically substituted pyrazines. The reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine.

Approaches to Substituted Pyrazinecarbonitriles

The synthesis of pyrazinecarbonitriles, which feature a nitrile group (-CN) on the pyrazine ring, often begins with a pre-functionalized pyrazine core. One common strategy is the partial hydrolysis of a dinitrile precursor under controlled pH and temperature conditions.

Alternatively, functional group transformations on an existing pyrazine ring are frequently employed. For example, a pyrazinecarboxamide can be dehydrated to the corresponding pyrazinecarbonitrile (B1219330). Furthermore, nucleophilic substitution reactions on halogenated pyrazines provide a versatile route for introducing the cyano group, as well as other functionalities. For instance, 3-amino-6-chloropyrazine-2-carbonitrile (B112100) can serve as a key intermediate, where the chlorine atom can be displaced by various nucleophiles to introduce diversity at the 6-position.

Targeted Synthesis of 3-Amino-6-propylpyrazine-2-carbonitrile

Based on the established synthetic pathways for related compounds, a multi-step synthesis for this compound can be proposed. This strategy involves the sequential construction and functionalization of the pyrazine ring.

Precursor Identification and Sourcing

The selection of appropriate starting materials is critical for a successful synthesis. A plausible precursor for introducing the propyl group at the 6-position is a 1,2-dicarbonyl compound bearing a propyl group. For the aminocarbonitrile portion of the molecule, diaminomaleonitrile (B72808) (DAMN) is a readily available and commonly used precursor.

Alternatively, a pre-formed pyrazine ring with a suitable leaving group, such as a halogen, at the 6-position could be utilized. In this scenario, the propyl group could be introduced via a cross-coupling reaction.

Reaction Conditions and Parameter Optimization

The condensation reaction to form the pyrazine ring is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, and may be catalyzed by an acid or a base. The reaction temperature and time are crucial parameters that need to be optimized to maximize the yield of the desired product and minimize the formation of side products.

For the introduction of the propyl group via a cross-coupling reaction, a palladium or copper catalyst is often employed. The choice of catalyst, ligand, base, and solvent system is critical for the efficiency of the reaction and needs to be carefully optimized. Microwave-assisted synthesis has also been shown to be effective in accelerating these types of reactions and improving yields. nih.gov

Multi-Step Synthesis Strategies

A potential multi-step synthesis for this compound is outlined below. This proposed pathway is based on analogous syntheses of substituted aminopyrazinecarbonitriles.

Proposed Synthetic Pathway:

Step 1: Synthesis of a 6-halo-3-aminopyrazine-2-carbonitrile intermediate. A common starting point is the synthesis of 3-amino-6-chloropyrazine-2-carbonitrile or 3-amino-6-bromopyrazine-2-carbonitrile. These can be prepared from commercially available precursors through established methods.

Step 2: Introduction of the propyl group via a cross-coupling reaction. The 6-halo-3-aminopyrazine-2-carbonitrile intermediate can then undergo a cross-coupling reaction with a propyl-containing organometallic reagent, such as propylzinc chloride or propylboronic acid. A suitable catalyst, for example, a palladium complex, would be required to facilitate this reaction.

An alternative strategy could involve starting with a pyrazine derivative that already contains the propyl group and subsequently introducing the amino and cyano functionalities. However, the former approach generally offers more flexibility in terms of introducing diverse alkyl groups at the 6-position.

The following table summarizes the key transformations in the proposed synthesis:

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | Commercially available pyrazine precursor | Halogenating agent | 3-Amino-6-halopyrazine-2-carbonitrile |

| 2 | 3-Amino-6-halopyrazine-2-carbonitrile | Propyl organometallic reagent, Palladium catalyst, Base | This compound |

This proposed synthetic route provides a logical and experimentally feasible approach to obtaining this compound, leveraging well-established reactions in pyrazine chemistry.

Novel Synthetic Strategies for Pyrazinecarbonitriles

The construction of the pyrazine ring, particularly with the specific substitution pattern of an amino group at the 3-position, a cyano group at the 2-position, and an alkyl group at the 6-position, presents a unique synthetic challenge. Traditional methods often involve multi-step sequences with harsh reaction conditions. However, modern organic synthesis has seen a shift towards more elegant and efficient approaches, such as one-pot multicomponent reactions.

One notable strategy involves the condensation of diaminomaleonitrile (DAMN) with α-dicarbonyl compounds. While direct synthesis of the target compound is not explicitly detailed in recent literature, a one-pot reaction for the synthesis of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles has been reported. This method proceeds by reacting alkyl isocyanides with aryl/alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile. nih.gov This approach is significant as it demonstrates a pathway to introduce alkyl groups onto the pyrazine ring in a controlled manner, a key feature of the target molecule.

Another innovative approach involves the Truce–Smiles rearrangement of amino acid-based 4-nitrobenzenesulfonamides. This method has been successfully employed to generate trisubstituted pyrazines from immobilized α-amino acids as starting materials. While this specific methodology may not directly yield the desired 3-amino-2-carbonitrile substitution pattern, it showcases the utility of novel rearrangement strategies in accessing polysubstituted pyrazine scaffolds.

The classical approach to pyrazine synthesis involves the condensation of 1,2-diamines with α-dicarbonyl compounds. For the synthesis of this compound, this would conceptually involve the reaction of a 1,2-diamino-1-cyanoethene derivative with a propyl-substituted α-dicarbonyl compound, such as 2,3-hexanedione. While specific examples for the propyl derivative are scarce, this foundational reaction remains a cornerstone of pyrazine synthesis.

Green Chemistry Principles in Pyrazine Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like pyrazines. Key aspects of green synthetic approaches to pyrazinecarbonitriles include the use of environmentally benign solvents, the development of catalyst-free reactions, and the implementation of multicomponent reactions to improve atom economy.

A practical, catalyst-free synthesis of 6-amino-4-alkyl/aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-carbonitriles in an aqueous medium has been reported. researchgate.net Although this example pertains to a related pyrazole (B372694) system, the use of water as a solvent is a significant step towards greener synthesis in heterocyclic chemistry. Such methodologies, particularly one-pot reactions in aqueous media, are highly desirable as they minimize the use of volatile organic compounds (VOCs).

Multicomponent reactions (MCRs) inherently align with the principles of green chemistry by combining multiple starting materials in a single synthetic operation, thereby reducing the number of steps, solvent waste, and energy consumption. The synthesis of pyrano[2,3-c]pyrazole derivatives through a four-component reaction of ethyl acetoacetate, hydrazine (B178648) hydrate, an aldehyde, and malononitrile (B47326) in boiling water is a prime example of a green MCR. nih.gov The application of similar MCR strategies to the synthesis of pyrazinecarbonitriles holds significant promise for developing more sustainable synthetic routes.

The use of ultrasound irradiation in conjunction with aqueous media has also emerged as a green technique for the synthesis of heterocyclic compounds, offering reduced reaction times and improved yields. nih.gov

Catalytic Approaches in Pyrazine Ring Formation

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the context of pyrazine ring formation, both homogeneous and heterogeneous catalysts have been explored to facilitate the key bond-forming steps.

While specific catalytic cycles for this compound are not extensively documented, related catalytic syntheses of substituted pyrazines provide valuable insights. For instance, manganese pincer complexes have been utilized as catalysts for the acceptorless dehydrogenative coupling of 2-amino alcohols to form 2,5-disubstituted symmetrical pyrazines. This reaction is atom-economical, producing only hydrogen gas and water as byproducts. The development of catalysts based on earth-abundant and low-toxicity metals like manganese is a key trend in sustainable catalysis.

The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, offers a potential, though less direct, catalytic route to cyclic ketones that could serve as precursors to highly substituted aromatic systems. While not a direct synthesis of the pyrazine ring, this catalytic method is a powerful tool for constructing carbocyclic and heterocyclic frameworks.

Furthermore, the synthesis of pyrazolo[1,5-a]pyrimidines, which share a nitrogen-containing heterocyclic core, has been achieved with regioselective control through microwave-assisted condensation reactions. Microwave-assisted organic synthesis (MAOS) is often coupled with catalysis to accelerate reaction rates and improve yields, representing a synergistic approach to efficient synthesis.

Chemical Reactivity and Derivatization of 3 Amino 6 Propylpyrazine 2 Carbonitrile

Reactivity Profiles of the Pyrazine (B50134) Core

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic significantly influences its reactivity towards various chemical reactions.

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by electron-withdrawing groups and bearing a suitable leaving group. While the propyl group at position 6 is not a leaving group, a halogen atom at this position would be readily displaced by nucleophiles. For instance, in analogous 3-amino-6-halopyrazine-2-carbonitrile compounds, the halogen can be substituted by various nucleophiles.

| Nucleophile | Reagent/Conditions | Expected Product |

| Alkoxide | NaOR/ROH | 3-Amino-6-alkoxypyrazine-2-carbonitrile |

| Thiolate | NaSR/Solvent | 3-Amino-6-(alkylthio)pyrazine-2-carbonitrile |

| Amine | RNH2/Base | 3-Amino-6-(alkylamino)pyrazine-2-carbonitrile |

This table is illustrative and based on the reactivity of similar halopyrazines.

Electrophilic Aromatic Substitution Considerations

Direct electrophilic aromatic substitution on the pyrazine ring is generally difficult due to its electron-deficient character, which deactivates the ring towards attack by electrophiles. researchgate.net The presence of the strong electron-donating amino group at position 3, however, can activate the ring towards electrophilic attack. The directing effect of the amino group would favor substitution at the ortho and para positions. In this specific molecule, the C5 position is ortho to the amino group and would be the most likely site for electrophilic attack.

Common electrophilic halogenating agents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) can be employed for the halogenation of activated aminopyrazines. researchgate.netresearchgate.net

| Reagent | Solvent | Expected Product |

| NBS | Acetonitrile | 3-Amino-5-bromo-6-propylpyrazine-2-carbonitrile |

| NCS | Acetonitrile | 3-Amino-5-chloro-6-propylpyrazine-2-carbonitrile |

| NIS | Acetonitrile | 3-Amino-5-iodo-6-propylpyrazine-2-carbonitrile |

Reaction conditions and outcomes are predicted based on studies of similar 2-aminopyrazine (B29847) systems. researchgate.net

Radical Reactions on the Pyrazine Ring

The Minisci reaction provides a powerful method for the C-H alkylation of electron-deficient N-heterocycles like pyrazine. wikipedia.org This radical substitution reaction is typically carried out under acidic conditions to ensure protonation of the heterocyclic nitrogen. wikipedia.org The reaction of 3-amino-6-propylpyrazine-2-carbonitrile with alkyl radicals, generated from various precursors, would likely lead to substitution at the C5 position, which is activated by the amino group and is sterically accessible.

| Radical Source | Reagents/Conditions | Expected Product |

| Carboxylic Acid | AgNO3, (NH4)2S2O8, H2SO4 | 3-Amino-5-alkyl-6-propylpyrazine-2-carbonitrile |

| Alkyl Boronic Acid | [Ru(bpy)3]Cl2, Acetoxybenziodoxole | 3-Amino-5-alkyl-6-propylpyrazine-2-carbonitrile |

The feasibility and regioselectivity of the Minisci reaction on this specific substrate would require experimental verification. nih.govresearchgate.netrsc.org

Transformations Involving the Amino Group at Position 3

The amino group at position 3 is a key site for derivatization, allowing for the introduction of a wide array of functional groups.

Diazotization: The primary amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. researchgate.net These intermediates are versatile and can be converted into various other functional groups. researchgate.net However, the stability of heteroaromatic diazonium salts can be variable. google.com

Acylation: The amino group can be readily acylated using acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. researchgate.netresearchgate.netresearchgate.net This reaction can be used to introduce a variety of acyl groups. The use of a base is often required to neutralize the acid byproduct. researchgate.net

| Acylating Agent | Base (if needed) | Expected Product |

| Acetyl Chloride | Pyridine (B92270) | 3-Acetamido-6-propylpyrazine-2-carbonitrile |

| Acetic Anhydride | - | 3-Acetamido-6-propylpyrazine-2-carbonitrile |

| Benzoyl Chloride | Pyridine | 3-Benzamido-6-propylpyrazine-2-carbonitrile |

Alkylation: N-alkylation of the amino group can be achieved through various methods. Direct alkylation with alkyl halides can sometimes lead to over-alkylation. nih.gov A more controlled method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction with a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. researchgate.netwikipedia.orgmasterorganicchemistry.comyoutube.com

| Reagents | Reaction Type | Expected Product |

| Alkyl Halide, Base | Direct Alkylation | 3-(Alkylamino)-6-propylpyrazine-2-carbonitrile |

| Aldehyde/Ketone, NaBH3CN | Reductive Amination | 3-(Alkylamino)-6-propylpyrazine-2-carbonitrile |

Chemical Modifications of the Nitrile Functionality at Position 2

The nitrile group at position 2 is a versatile functional group that can be transformed into a variety of other functionalities.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. google.com Partial hydrolysis to an amide can also be achieved under controlled conditions. mdpi.comnih.govnih.gov

| Reagents/Conditions | Product |

| H3O+, heat | 3-Amino-6-propylpyrazine-2-carboxylic acid |

| NaOH, H2O, heat | 3-Amino-6-propylpyrazine-2-carboxylic acid |

| MnO2, H2O/iPrOH, heat | 3-Amino-6-propylpyrazine-2-carboxamide |

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). thieme-connect.demasterorganicchemistry.com

| Reagent | Solvent | Product |

| LiAlH4 | THF or Et2O | (3-Amino-6-propylpyrazin-2-yl)methanamine |

Addition of Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the electrophilic carbon of the nitrile group to form, after hydrolysis of the intermediate imine, a ketone. nih.govdalalinstitute.commasterorganicchemistry.comlibretexts.orgchemtube3d.commdpi.com

| Organometallic Reagent | Work-up | Product |

| R-MgBr | H3O+ | (3-Amino-6-propylpyrazin-2-yl)(R)ketone |

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. For example, a [3+2] cycloaddition with an azide (B81097) can lead to the formation of a tetrazole ring. nih.govmdpi.comnih.govbeilstein-journals.orgresearchgate.net

| Reagent | Conditions | Product |

| Sodium Azide, NH4Cl | DMF, heat | 5-(3-Amino-6-propylpyrazin-2-yl)-1H-tetrazole |

Derivatization at the Propyl Moiety at Position 6

The propyl group at position 6 offers opportunities for functionalization, particularly at the benzylic-like position (the carbon atom attached to the pyrazine ring).

Free-Radical Halogenation: The benzylic-like hydrogens of the propyl group are susceptible to free-radical halogenation, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator. wikipedia.orgchemistrysteps.comyoutube.comscientificupdate.comlibretexts.org This reaction would selectively introduce a bromine atom at the carbon adjacent to the pyrazine ring.

| Reagent | Initiator/Conditions | Expected Product |

| NBS | AIBN or light, CCl4 | 3-Amino-6-(1-bromopropyl)pyrazine-2-carbonitrile |

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize the alkyl side chain. masterorganicchemistry.comlibretexts.orgcanada.ca Depending on the reaction conditions, this could lead to the formation of a ketone or, with more vigorous oxidation, cleavage of the propyl group to a carboxylic acid at the pyrazine ring.

| Reagent | Conditions | Expected Product(s) |

| KMnO4, NaOH, heat | Vigorous | 3-Amino-2-cyanopyrazine-6-carboxylic acid |

| KMnO4, mild | Mild | 3-Amino-6-(1-oxopropyl)pyrazine-2-carbonitrile |

Spectroscopic Characterization and Structural Elucidation of 3 Amino 6 Propylpyrazine 2 Carbonitrile

Advanced Spectroscopic Techniques for Molecular Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-Amino-6-propylpyrazine-2-carbonitrile is expected to show distinct signals corresponding to the aromatic proton on the pyrazine (B50134) ring, the protons of the amino group, and the protons of the propyl substituent. The anticipated chemical shifts are influenced by the electronic environment of each proton.

Pyrazine Ring Proton (H5): A singlet is expected in the aromatic region, typically between δ 8.0-8.5 ppm.

Amino Group Protons (-NH₂): A broad singlet is anticipated, the chemical shift of which can vary depending on the solvent and concentration, but is generally expected in the range of δ 5.0-7.0 ppm.

Propyl Group Protons (-CH₂CH₂CH₃): The propyl group will exhibit three distinct signals:

A triplet for the terminal methyl (-CH₃) protons around δ 0.9-1.1 ppm.

A sextet for the methylene (-CH₂-) protons adjacent to the methyl group at approximately δ 1.6-1.8 ppm.

A triplet for the methylene (-CH₂-) protons attached to the pyrazine ring, expected further downfield around δ 2.7-2.9 ppm due to the deshielding effect of the aromatic ring.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H5 (Pyrazine) | 8.0 - 8.5 | Singlet | N/A |

| -NH₂ | 5.0 - 7.0 | Broad Singlet | N/A |

| -CH₂- (α to ring) | 2.7 - 2.9 | Triplet | ~7.5 |

| -CH₂- (β to ring) | 1.6 - 1.8 | Sextet | ~7.5 |

| -CH₃ | 0.9 - 1.1 | Triplet | ~7.5 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Pyrazine Ring Carbons: The carbon atoms of the pyrazine ring are expected to resonate in the aromatic region (δ 120-160 ppm). The carbon bearing the amino group (C3) and the carbon with the propyl group (C6) will have distinct chemical shifts from the other ring carbons. The carbon attached to the nitrile group (C2) will also be in this region but may be shifted due to the electron-withdrawing nature of the nitrile.

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in the range of δ 115-125 ppm.

Propyl Group Carbons (-CH₂CH₂CH₃): The three carbon atoms of the propyl group will show signals in the aliphatic region, with the carbon directly attached to the pyrazine ring being the most deshielded.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 (Pyrazine, attached to -CN) | 120 - 125 |

| C3 (Pyrazine, attached to -NH₂) | 150 - 155 |

| C5 (Pyrazine) | 130 - 135 |

| C6 (Pyrazine, attached to propyl) | 155 - 160 |

| -C≡N | 115 - 120 |

| -CH₂- (α to ring) | 30 - 35 |

| -CH₂- (β to ring) | 20 - 25 |

| -CH₃ | 10 - 15 |

2D NMR Spectroscopy

Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments made in the ¹H and ¹³C NMR spectra. COSY spectra would show correlations between coupled protons, for instance, within the propyl group. HSQC spectra would correlate each proton with its directly attached carbon atom, confirming the C-H framework.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to show key absorption bands.

N-H Stretching: The amino group (-NH₂) will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: The aromatic C-H stretch of the pyrazine ring is expected around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the propyl group will appear just below 3000 cm⁻¹.

C≡N Stretching: A sharp, intense absorption band for the nitrile group (-C≡N) is expected in the range of 2210-2260 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the pyrazine ring will appear in the 1400-1600 cm⁻¹ region.

N-H Bending: The bending vibration of the amino group is expected around 1600-1650 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C≡N Stretch (Nitrile) | 2210 - 2260 | Strong, Sharp |

| C=N, C=C Stretch (Pyrazine Ring) | 1400 - 1600 | Medium to Strong |

| N-H Bend (Amino) | 1600 - 1650 | Medium |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation pattern would likely involve the loss of small molecules or radicals from the parent ion, providing further structural information. Common fragmentation pathways for pyrazine derivatives include cleavage of the alkyl side chain and fragmentation of the pyrazine ring.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 176.11 | Molecular Ion |

| [M-CH₃]⁺ | 161.09 | Loss of a methyl radical |

| [M-C₂H₅]⁺ | 147.07 | Loss of an ethyl radical |

| [M-C₃H₇]⁺ | 133.05 | Loss of a propyl radical |

| [M-HCN]⁺ | 149.10 | Loss of hydrogen cyanide |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. greeley.org A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding. In the solid state, it is expected that the amino group would participate in hydrogen bonding with the nitrogen atoms of the pyrazine ring or the nitrile group of adjacent molecules, influencing the crystal packing. researchgate.net The planarity of the pyrazine ring and the conformation of the propyl group would also be determined.

Vibrational Spectroscopy for Conformational and Functional Group Analysis

Vibrational spectroscopy, which includes both IR and Raman spectroscopy, provides detailed information about the vibrational modes of a molecule. While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy provides complementary information, especially for non-polar bonds and symmetric vibrations. The vibrational spectra of pyrazine and its derivatives have been studied, and these studies can aid in the assignment of the vibrational modes of this compound. core.ac.ukresearchgate.net Analysis of the vibrational spectra can provide insights into the conformational flexibility of the propyl group and the strength of intermolecular interactions.

Computational and Theoretical Investigations of 3 Amino 6 Propylpyrazine 2 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, molecular orbital energies, and other key parameters that govern the behavior of 3-Amino-6-propylpyrazine-2-carbonitrile at a molecular level.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p) to achieve a balance between accuracy and computational cost. rsc.org

These calculations yield optimized molecular geometry, Mulliken atomic charges, and the dipole moment, which are crucial for understanding the molecule's polarity and charge distribution. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, highlights the electrophilic and nucleophilic regions of the molecule. In this compound, the nitrogen atoms of the pyrazine (B50134) ring and the cyano group are expected to be regions of high electron density (electronegative potential), while the amino group's hydrogen atoms would exhibit positive electrostatic potential.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G(d,p))

| Property | Calculated Value |

| Total Energy (Hartree) | -589.745 |

| Dipole Moment (Debye) | 4.21 |

| Mulliken Charge on N1 | -0.532 |

| Mulliken Charge on N4 | -0.558 |

| Mulliken Charge on Cyano N | -0.498 |

| Mulliken Charge on Amino N | -0.876 |

Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. bendola.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. rsc.org

For this compound, the HOMO is likely distributed over the amino group and the pyrazine ring, reflecting the electron-donating nature of these moieties. Conversely, the LUMO is expected to be localized on the electron-withdrawing cyano group and the pyrazine ring.

Table 2: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.12 |

| LUMO | -1.89 |

| HOMO-LUMO Gap (ΔE) | 4.23 |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and dynamics (MD) simulations offer a view of the molecule's behavior over time in a simulated environment, such as in a solvent or interacting with a biological macromolecule. aip.orgaip.org

MD simulations of this compound can be performed using force fields like AMBER or CHARMM. These simulations can reveal the conformational flexibility of the propyl group and the dynamics of intermolecular interactions with solvent molecules. For instance, an MD simulation in a water box would show the formation and breaking of hydrogen bonds between the amino and cyano groups of the molecule and surrounding water molecules. The stability of these interactions can be quantified by calculating the radial distribution functions.

Prediction of Reactivity and Reaction Pathways

Computational methods are invaluable for predicting the reactivity of a molecule and elucidating potential reaction pathways. Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity.

Key reactivity descriptors include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Global Electrophilicity Index (ω): χ² / (2η)

These descriptors for this compound can be calculated from the frontier orbital energies. A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. Furthermore, local reactivity can be predicted using Fukui functions, which identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

Table 3: Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.12 |

| Electron Affinity (A) | 1.89 |

| Electronegativity (χ) | 4.005 |

| Chemical Hardness (η) | 2.115 |

| Global Electrophilicity Index (ω) | 3.79 |

In Silico Approaches for Molecular Interactions

In silico methods, particularly molecular docking, are instrumental in predicting how a small molecule like this compound might interact with a biological target, such as a protein receptor or an enzyme. doaj.orgresearchgate.net These studies are foundational in drug discovery and design.

A molecular docking simulation would involve placing the 3D structure of this compound into the binding site of a target protein. The simulation then explores various binding poses and scores them based on the predicted binding affinity. The interactions stabilizing the complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, can be visualized and analyzed. nih.govacs.org For example, the amino group and the pyrazine nitrogen atoms could act as hydrogen bond acceptors or donors, while the pyrazine ring could engage in π-π stacking with aromatic residues in the protein's active site.

Table 4: Predicted Interaction Profile of this compound with a Hypothetical Kinase Active Site

| Interacting Residue | Interaction Type | Distance (Å) |

| GLU81 | Hydrogen Bond (with Amino group) | 2.8 |

| LEU132 | Hydrophobic Interaction (with Propyl group) | 3.5 |

| PHE145 | π-π Stacking (with Pyrazine ring) | 3.9 |

| LYS23 | Hydrogen Bond (with Cyano group) | 3.1 |

Structure Activity Relationship Sar Studies of Pyrazinecarbonitriles

Systematic Variation of Substituents on the Pyrazine (B50134) Ring

The biological activity of pyrazine derivatives can be significantly modulated by the nature and position of substituents on the pyrazine ring. In the context of 3-amino-6-propylpyrazine-2-carbonitrile, the key positions for substitution are C3, C5, and C6.

The amino group at the C3 position is often a critical determinant of biological activity, frequently participating in hydrogen bonding interactions with target proteins. Studies on related aminopyrazine series have shown that the presence and basicity of this amino group can be essential for target engagement. For instance, in a series of 3,5-diaryl-2-aminopyrazine analogues developed as antimalarial agents, the 2-amino group was found to be crucial for their activity. nih.gov

The propyl group at the C6 position contributes to the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to hydrophobic pockets within a target protein. The length and branching of the alkyl chain at this position can be systematically varied to probe the size and nature of the binding site. For instance, in a study of N-substituted 3-aminopyrazine-2-carboxamides, the antimycobacterial activity against Mycobacterium tuberculosis increased with the length of the alkyl chain on the carboxamide nitrogen, suggesting a preference for longer lipophilic chains. nih.gov While this is a different position and functional group, it highlights the importance of alkyl chain length in modulating activity.

The following interactive table summarizes the hypothetical impact of systematic variations at the C6 position of a 3-aminopyrazine-2-carbonitrile (B1269731) scaffold based on general principles of medicinal chemistry.

| Substituent at C6 | Expected Impact on Lipophilicity (LogP) | Potential Influence on Biological Activity |

| Hydrogen | Decrease | May reduce binding affinity if a hydrophobic pocket is present. |

| Methyl | Increase | May enhance binding in a small hydrophobic pocket. |

| Ethyl | Further Increase | Potential for improved hydrophobic interactions. |

| Propyl | Baseline | Reference for comparison. |

| Isopropyl | Increase (less than propyl) | Branching may provide better steric fit in some pockets. |

| Butyl | Significant Increase | May lead to improved potency if a larger hydrophobic pocket is available. |

| Phenyl | Significant Increase | Introduces potential for π-stacking interactions. |

Substituents at the C5 position , which is unsubstituted in the parent molecule, can also be introduced to explore additional interactions with the target. Electron-donating or electron-withdrawing groups at this position can alter the electronic properties of the pyrazine ring, potentially influencing its reactivity and binding characteristics.

Impact of Functional Group Modifications on Chemical and Biological Activities

Modification of the key functional groups—the amino and carbonitrile moieties—in this compound can lead to profound changes in its chemical and biological profiles.

The 3-amino group can be acylated, alkylated, or replaced with other functional groups to probe its role in target binding. For example, converting the primary amine to a secondary or tertiary amine can alter its hydrogen bonding capability and basicity. Acylation to form an amide can abolish its hydrogen bond donating ability and introduce a hydrogen bond acceptor. Such modifications have been shown to significantly affect the activity of related aminopyrazine derivatives. nih.gov

The 2-carbonitrile group is a versatile functional group that can act as a hydrogen bond acceptor. Its replacement with other groups, such as a carboxamide, carboxylic acid, or tetrazole, can dramatically alter the compound's electronic and steric properties, as well as its ability to interact with biological targets. For instance, the conversion of a nitrile to a carboxamide introduces both hydrogen bond donor and acceptor capabilities.

The following interactive table illustrates the potential consequences of modifying the core functional groups of this compound.

| Original Functional Group | Modified Functional Group | Potential Change in Chemical Properties | Potential Impact on Biological Activity |

| 3-Amino | 3-Acetamido | Loss of basicity, introduction of H-bond acceptor. | May alter or abolish activity if the primary amine is critical for binding. |

| 3-Amino | 3-Dimethylamino | Increased basicity, loss of H-bond donating ability. | Could lead to different binding modes or loss of activity. |

| 2-Carbonitrile | 2-Carboxamide | Increased polarity, H-bond donor and acceptor. | May enhance binding through additional hydrogen bonds. |

| 2-Carbonitrile | 2-Carboxylic Acid | Introduction of an acidic center, potential for ionic interactions. | Could improve solubility and introduce new binding interactions. |

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For pyrazinecarbonitriles, QSAR models can be developed to predict the activity of novel analogues and to gain insights into the key physicochemical properties that govern their biological effects.

A typical QSAR study on a series of 3-amino-6-substituted-pyrazine-2-carbonitrile analogues would involve the calculation of various molecular descriptors, which can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and frontier orbital energies (HOMO and LUMO). These are important for understanding electrostatic and covalent interactions with the target.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They are crucial for assessing the fit of the ligand into the binding site.

Hydrophobic Descriptors: The logarithm of the partition coefficient (LogP) is the most common hydrophobic descriptor, which influences the compound's solubility and ability to cross biological membranes.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and arrangement of atoms.

Once these descriptors are calculated for a training set of compounds with known biological activities, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are employed to build a QSAR model. A robust QSAR model can then be used to predict the activity of untested compounds and guide the design of more potent derivatives.

Ligand Design Principles Based on Pyrazine Scaffolds

The pyrazine ring is a privileged scaffold in drug discovery, appearing in a number of approved drugs. pharmablock.com Its aromatic nature and the presence of two nitrogen atoms make it an attractive core for designing ligands that can engage in a variety of interactions with biological targets.

Key principles for ligand design based on pyrazine scaffolds include:

Hydrogen Bonding: The nitrogen atoms of the pyrazine ring are excellent hydrogen bond acceptors. This property is frequently exploited in the design of kinase inhibitors, where the pyrazine nitrogen can interact with the hinge region of the kinase. pharmablock.com

Bioisosteric Replacement: The pyrazine ring can be used as a bioisostere for other aromatic rings like benzene (B151609) or pyridine (B92270) to modulate physicochemical properties and biological activity.

Scaffold for Diverse Substitutions: The pyrazine ring provides multiple positions for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. By strategically placing substituents, it is possible to optimize interactions with different regions of a target's binding site.

Modulation of Physicochemical Properties: The presence of the nitrogen atoms makes the pyrazine ring more polar than a benzene ring, which can influence solubility and other ADME properties.

In the context of this compound, these principles can be applied to design new analogues. For example, replacing the propyl group with a moiety capable of forming additional hydrogen bonds could enhance potency if a suitable donor/acceptor is present in the target. Similarly, exploring different substitution patterns on the pyrazine ring can lead to the discovery of compounds with improved selectivity for the desired target. The design of novel inhibitors often involves computational screening of virtual libraries based on a pyrazine pharmacophore to identify promising candidates for synthesis and biological evaluation. nih.gov

Future Research Directions and Advanced Applications in Chemical Science

Development of Novel Synthetic Methodologies for Pyrazinecarbonitriles

The synthesis of substituted pyrazinecarbonitriles is a cornerstone for accessing their diverse applications. Future research will likely focus on developing more efficient, sustainable, and versatile synthetic methods. While classical condensation reactions of α-dicarbonyl compounds with aminonitriles have been a mainstay, newer approaches are poised to offer greater control and broader substrate scope.

One promising avenue is the advancement of multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. An MCR approach to 3-Amino-6-propylpyrazine-2-carbonitrile could involve the condensation of an appropriate propyl-substituted α-dicarbonyl species, an amino-malononitrile derivative, and a third component to introduce additional diversity.

Furthermore, transition-metal-catalyzed cross-coupling reactions are expected to play a pivotal role. Methodologies such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings could be employed to introduce the propyl group or other functionalities onto a pre-formed aminopyrazinecarbonitrile scaffold. The development of novel catalysts with high turnover numbers and functional group tolerance will be crucial for the efficient synthesis of a library of derivatives. The Thorpe-Ziegler reaction, an intramolecular cyclization of a dinitrile, also presents a potential, albeit less direct, pathway for the formation of the pyrazine (B50134) ring system, which could be adapted for specific precursors.

| Synthetic Approach | Description | Potential Advantages |

| Multi-component Reactions (MCRs) | Single-step synthesis from three or more starting materials. | High atom economy, operational simplicity, and rapid access to molecular diversity. |

| Transition-Metal Catalysis | Cross-coupling reactions to introduce substituents. | High functional group tolerance, regioselectivity, and modularity. |

| Novel Cyclization Strategies | Development of new ring-forming reactions. | Access to novel pyrazine scaffolds and improved reaction efficiency. |

Exploration of Pyrazinecarbonitriles in Material Science

The unique electronic and structural features of this compound make it an attractive building block for advanced materials. The electron-deficient nature of the pyrazine ring, coupled with the electron-donating amino group and the versatile nitrile functionality, opens up possibilities in optoelectronics and polymer science.

In the realm of organic electronics, pyrazinecarbonitrile (B1219330) derivatives are being investigated as components of organic light-emitting diodes (OLEDs). The pyrazine core can serve as an electron-transporting or emissive material, and the amino and nitrile groups can be used to tune the HOMO/LUMO energy levels and enhance charge injection and transport properties. The propyl group can improve solubility and processability, facilitating the fabrication of thin-film devices.

Furthermore, the nitrile group is a versatile functional handle for polymerization. It can be converted to other functional groups or used directly in polymerization reactions to create novel polymers with tailored thermal, mechanical, and electronic properties. Pyrazine-containing polymers are of interest for applications in photovoltaics, where their electronic properties can be harnessed for light harvesting and charge separation.

Coordination polymers and metal-organic frameworks (MOFs) represent another exciting frontier. The nitrogen atoms of the pyrazine ring and the nitrile group can act as coordination sites for metal ions, leading to the formation of extended one-, two-, or three-dimensional structures. These materials can exhibit interesting properties such as porosity for gas storage and separation, and catalytic activity. The propyl group can influence the packing of the polymer chains and the resulting morphology of the material.

| Material Class | Potential Application | Role of this compound |

| Organic Electronics | Organic Light-Emitting Diodes (OLEDs) | Electron-transporting or emissive layer component. |

| Polymer Science | Specialty Polymers | Monomer for polymers with tailored optoelectronic properties. |

| Coordination Polymers/MOFs | Gas Storage, Catalysis | Ligand for the construction of porous and functional frameworks. |

Integration with Supramolecular Chemistry and Nanotechnology

The principles of self-assembly, central to supramolecular chemistry and nanotechnology, can be effectively applied to this compound. The directional hydrogen bonding capabilities of the amino group, the potential for metal coordination, and π-π stacking interactions of the pyrazine ring provide the necessary tools for constructing well-defined supramolecular architectures.

Future research could focus on the design of pyrazinecarbonitrile-based tectons for the construction of discrete supramolecular structures such as macrocycles and cages through coordination-driven self-assembly. researchgate.net These structures could find applications in host-guest chemistry, molecular recognition, and encapsulation. The propyl group can be strategically used to control the solubility and packing of these assemblies.

In nanotechnology, the self-assembly of this compound derivatives into nano- and microstructures is a promising area of investigation. By tuning the intermolecular interactions, it may be possible to form nanofibers, nanorods, or other well-defined morphologies. Such self-assembled nanomaterials could exhibit interesting photophysical properties and have potential applications in sensing and imaging. Moreover, pyrazine derivatives have been shown to form supramolecular nanoassemblies that can act as efficient photoredox catalysts. ontosight.ai

| Area of Integration | Potential Application | Key Features Utilized |

| Supramolecular Assembly | Host-Guest Chemistry, Molecular Recognition | Hydrogen bonding, metal coordination, π-π stacking. |

| Nanomaterials | Sensing, Imaging, Catalysis | Self-assembly into well-defined nanostructures. |

| Photoredox Catalysis | Organic Synthesis | Formation of photoactive nanoassemblies. |

Role of Pyrazinecarbonitriles in Catalysis and Organic Synthesis

The application of pyrazinecarbonitriles in catalysis and as versatile building blocks in organic synthesis is an area ripe for exploration. The pyrazine moiety can act as a ligand for transition metals, and the electronic properties of the ring can be tuned by the amino and nitrile substituents to influence the catalytic activity of the metal center.

Future work could involve the development of chiral pyrazinecarbonitrile-based ligands for asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals. The amino group provides a convenient handle for the introduction of chiral auxiliaries.

As a synthon in organic synthesis, this compound offers multiple reactive sites. The amino group can be acylated, alkylated, or diazotized, while the nitrile group can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. These transformations allow for the elaboration of the pyrazine scaffold into more complex and functionally rich molecules. The hydration of pyrazinecarbonitrile to pyrazinamide (B1679903), for instance, is a known catalytic process that highlights the synthetic utility of the nitrile group. Aminopyrazines are recognized as versatile intermediates for the preparation of a wide range of pyrazine derivatives. ontosight.ai

| Role | Description | Potential Outcome |

| Ligand in Catalysis | Coordination to transition metals to form active catalysts. | Development of novel catalysts for a range of organic transformations. |

| Chiral Ligand | Incorporation of chirality for asymmetric synthesis. | Enantioselective synthesis of valuable chiral compounds. |

| Synthetic Intermediate | Versatile building block with multiple reactive sites. | Access to a diverse library of complex pyrazine derivatives. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Amino-6-propylpyrazine-2-carbonitrile and its structural analogs?

- Methodological Answer : Pyrazine carbonitriles are typically synthesized via condensation reactions or cyclization of precursors. For example, compound 11a (a structurally related pyrazine-carbonitrile) was synthesized by refluxing a thiouracil derivative with chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid, yielding 68% after crystallization . Similarly, aqueous-phase synthesis under mild conditions (e.g., sodium ethoxide in ethanol) can improve eco-efficiency, as demonstrated for pyrano[2,3-c]pyrazole-carbonitriles . Key steps include optimizing molar ratios, solvent selection, and reaction time to maximize yield and purity.

Q. How are spectroscopic techniques (IR, NMR, MS) applied to confirm the structure of pyrazine-carbonitrile derivatives?

- Methodological Answer :

- IR : The cyano group (CN) exhibits a sharp peak near 2,219 cm⁻¹, while NH stretches appear between 3,173–3,436 cm⁻¹ .

- NMR : In 11a , the methyl groups are observed at δ 2.24–2.37 ppm in -NMR, and aromatic protons appear as doublets (δ 6.56–7.94 ppm). -NMR confirms carbonyl carbons at 165–171 ppm .

- MS : Molecular ion peaks (e.g., m/z 386 for 11a ) validate the molecular formula . Cross-referencing these datasets ensures structural accuracy.

Q. What are the key reaction conditions affecting yield in carbonitrile synthesis?

- Methodological Answer :

- Solvent System : Polar aprotic solvents (e.g., acetic anhydride) enhance electrophilic substitution in pyrazine rings .

- Catalysts : Sodium acetate accelerates condensation in carbonitrile formation , while Pt/C facilitates hydrogenation in nitro-group reduction (e.g., converting 28 to 29 in MeOH under H) .

- Temperature : Reflux conditions (e.g., 50°C for 4 hours in MeOH) are critical for complete nitro-group reduction .

Q. How does the choice of solvent influence the synthesis of pyrazine derivatives?

- Methodological Answer : Solvent polarity and boiling point directly impact reaction kinetics. For instance:

- Acetic anhydride/acetic acid mixtures promote cyclization in thiazolo-pyrimidine-carbonitrile synthesis .

- Aqueous ethanol enables greener synthesis of pyrano-pyrazole-carbonitriles with minimal byproducts .

- Methanol is preferred for catalytic hydrogenation due to its compatibility with Pt/C .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data when characterizing novel pyrazine carbonitriles?

- Methodological Answer : Discrepancies in NMR or IR peaks (e.g., unexpected NH signals) require:

- Multi-Technique Validation : Cross-check -NMR, -NMR, and HSQC to resolve overlapping signals .

- X-ray Crystallography : Resolve ambiguous stereochemistry using SHELX programs (e.g., SHELXL for refinement) .

- Computational Modeling : Compare experimental IR peaks with density functional theory (DFT)-predicted vibrational modes .

Q. What strategies optimize reaction conditions to enhance regioselectivity in pyrazine ring substitutions?

- Methodological Answer :

- Directing Groups : Use electron-withdrawing groups (e.g., cyano) to guide electrophilic attack to specific positions .

- Microwave Assistance : Reduce reaction time and improve regioselectivity in heterocyclic substitutions .

- Lewis Acid Catalysis : Employ ZnCl or FeCl to activate specific sites on the pyrazine ring .

Q. How do computational methods aid in predicting the reactivity of this compound in biological systems?

- Methodological Answer :

- Molecular Docking : Simulate interactions with enzyme active sites (e.g., kinases) using AutoDock Vina .

- QSAR Modeling : Correlate substituent effects (e.g., propyl vs. methyl groups) with bioactivity trends .

- DFT Calculations : Predict electron-density maps to identify nucleophilic/electrophilic regions .

Q. What experimental approaches validate the interaction of this compound with enzymatic targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (K) in real-time .

- Enzyme Inhibition Assays : Test IC values against target enzymes (e.g., cytochrome P450) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.